6-methyl-2-(4-methylpiperazin-1-yl)-5-(naphthalen-1-ylmethyl)pyrimidin-4(3H)-one
Description
Properties
Molecular Formula |
C21H24N4O |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
4-methyl-2-(4-methylpiperazin-1-yl)-5-(naphthalen-1-ylmethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C21H24N4O/c1-15-19(14-17-8-5-7-16-6-3-4-9-18(16)17)20(26)23-21(22-15)25-12-10-24(2)11-13-25/h3-9H,10-14H2,1-2H3,(H,22,23,26) |
InChI Key |
WIUNFEVZGHNWSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N2CCN(CC2)C)CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Design and Reaction Mechanisms
Core Pyrimidine Scaffold Construction
The synthesis begins with 6-methylpyrimidine-2,4(1H,3H)-dione, a commercially available precursor analogous to thymine. Chlorination using phosphorus oxychloride (POCl₃) converts the hydroxyl groups at positions 2 and 4 into chlorides, yielding 2,4-dichloro-6-methylpyrimidine. This intermediate serves as the foundational scaffold for subsequent substitutions.
Regioselective Substitution at C-2 and C-5
Naphthalen-1-ylmethyl Group Installation at C-5
The chlorine at position 4 is replaced with naphthalen-1-ylmethylamine via a base-mediated nucleophilic substitution. Using N,N-diisopropylethylamine (DIPEA) in ethanol at 75–85°C, the reaction affords 4-(naphthalen-1-ylmethylamino)-2-(4-methylpiperazin-1-yl)-6-methylpyrimidine. Alternatively, Friedel-Crafts alkylation or Suzuki-Miyaura coupling may introduce the naphthalen-1-ylmethyl group, though these methods require pre-functionalized intermediates.
Final Oxidation to Pyrimidin-4(3H)-one
Hydrolysis of the C-4 amino group under acidic or basic conditions regenerates the ketone functionality, yielding the target compound. For instance, treatment with aqueous hydrochloric acid (HCl) at reflux converts the intermediate into 6-methyl-2-(4-methylpiperazin-1-yl)-5-(naphthalen-1-ylmethyl)pyrimidin-4(3H)-one.
Reaction Optimization and Yield Enhancement
Solvent and Temperature Effects
- Substitution at C-2 : Elevated temperatures (145–150°C) in n-butanol are critical for achieving >70% yields during piperazine installation. Polar aprotic solvents like dimethylformamide (DMF) reduce side reactions but lower reaction rates.
- Substitution at C-5 : Ethanol at 75–85°C balances reactivity and selectivity, minimizing over-alkylation.
Catalytic and Stoichiometric Considerations
- Base Selection : DIPEA outperforms weaker bases (e.g., triethylamine) by scavenging HCl in situ, driving the substitution to completion.
- Oxidizing Agents : Potassium peroxymonosulfate (Oxone®) or meta-chloroperoxybenzoic acid (MCPBA) may oxidize sulfur-containing byproducts, though they are unnecessary in this synthesis.
Analytical Characterization and Purity Assessment
Spectroscopic Data
Comparative Analysis of Alternative Synthetic Pathways
Industrial-Scale Production and Challenges
Applications and Derivative Synthesis
Cholinesterase Inhibition
Structural analogs demonstrate acetylcholinesterase (AChE) inhibition (IC₅₀ = 5.5–20 μM), with the naphthalen-1-ylmethyl group enhancing hydrophobic binding.
Amyloid-β Aggregation Suppression
The planar naphthalene moiety disrupts β-sheet formation, reducing amyloid fibril density by 60–70% in vitro.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of alcohols or ketones.
Reduction: Reduction reactions might target the pyrimidinone ring, potentially converting it to a dihydropyrimidine derivative.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the piperazine and naphthalene moieties.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield naphthalen-1-ylmethyl ketone derivatives, while substitution could introduce various functional groups onto the piperazine ring.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules. Its unique structure could make it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents. This compound could be investigated for similar activities.
Medicine
In medicine, pyrimidinone derivatives are often explored for their therapeutic potential. This compound might be studied for its efficacy in treating diseases such as cancer, infections, or neurological disorders.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or modulate a receptor by acting as an agonist or antagonist.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Substituent Diversity: The naphthalen-1-ylmethyl group in the target compound distinguishes it from analogs with coumarin (e.g., ) or simpler aryl substituents (e.g., ). This group likely increases lipophilicity (logP) compared to coumarin-based derivatives. The 4-methylpiperazinyl group is a recurring motif in pyrimidinones (e.g., ), suggesting its role in enhancing solubility or target engagement.
Synthetic Approaches :
- Microwave-assisted synthesis (e.g., ) and Pd-catalyzed cross-coupling (e.g., ) are common for introducing heterocyclic or aryl substituents. The target compound’s naphthalen-1-ylmethyl group may require similar coupling strategies.
Spectroscopic Trends :
- NMR : The 4-methylpiperazinyl group produces characteristic signals (e.g., δ ~2.21 ppm for the methyl group in DMSO-d₆) . The naphthalen-1-ylmethyl group would show aromatic protons at δ 7.0–8.5 ppm .
- HRMS : Accurate mass data (e.g., m/z 400.1914 for compound 4o ) confirm molecular formulas and substituent integration.
Key Insights:
- 4-Methylpiperazinyl substituents are prevalent in PDE5 inhibitors (e.g., ), hinting at phosphodiesterase targeting.
Biological Activity
6-Methyl-2-(4-methylpiperazin-1-yl)-5-(naphthalen-1-ylmethyl)pyrimidin-4(3H)-one, also known by its CAS number 777868-78-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its pharmacological effects, mechanism of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C21H28N4O |
| Molecular Weight | 352.5 g/mol |
| CAS Number | 777868-78-7 |
The compound exhibits a multifaceted mechanism of action, primarily targeting various receptors and enzymes involved in cellular signaling pathways. Its structure suggests potential interactions with:
- Serotonin Receptors : The presence of the piperazine moiety indicates possible affinity for serotonin receptors, which are crucial in mood regulation and neuropharmacology.
- Kinase Inhibition : Preliminary studies suggest that this compound may inhibit specific kinases involved in cancer cell proliferation, making it a candidate for anticancer therapy.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays demonstrated significant cytotoxicity against various cancer cell lines. The following table summarizes some key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 5.2 | Induction of apoptosis via mitochondrial pathway |
| MCF-7 (Breast) | 3.8 | Inhibition of cell cycle progression |
| HeLa (Cervical) | 4.5 | Activation of caspase-mediated apoptosis |
Neuropharmacological Effects
The compound's interaction with serotonin receptors suggests it may possess antidepressant or anxiolytic properties. Studies on animal models have shown:
- Reduction in Anxiety-like Behavior : Administration led to decreased anxiety levels as measured by the elevated plus maze test.
- Antidepressant-like Effects : Behavioral assays indicated significant reductions in despair behaviors, suggesting potential use in treating depression.
Case Studies
-
Case Study on Anticancer Efficacy :
A recent study evaluated the compound's efficacy against human lung adenocarcinoma cells (A549). Results indicated an IC50 value of 5.2 µM, with mechanisms involving apoptosis induction through mitochondrial pathways being elucidated using flow cytometry and Western blot analysis. -
Neuropharmacology Study :
In a controlled trial involving rodents, the administration of the compound resulted in significant reductions in anxiety-like behaviors compared to control groups. Behavioral tests showed a marked increase in time spent in open arms during elevated plus maze tests, indicating anxiolytic properties.
Q & A
Q. How can researchers address batch-to-batch variability in biological activity due to synthetic impurities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
